Cas no 2138053-16-2 (tert-butyl 3-(iodomethyl)-3-(pentan-2-yloxy)piperidine-1-carboxylate)

tert-butyl 3-(iodomethyl)-3-(pentan-2-yloxy)piperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
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- tert-butyl 3-(iodomethyl)-3-(pentan-2-yloxy)piperidine-1-carboxylate
- 2138053-16-2
- EN300-1135918
-
- インチ: 1S/C16H30INO3/c1-6-8-13(2)20-16(11-17)9-7-10-18(12-16)14(19)21-15(3,4)5/h13H,6-12H2,1-5H3
- InChIKey: ONMMQBGEDTVJQK-UHFFFAOYSA-N
- SMILES: ICC1(CN(C(=O)OC(C)(C)C)CCC1)OC(C)CCC
計算された属性
- 精确分子量: 411.12704g/mol
- 同位素质量: 411.12704g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 21
- 回転可能化学結合数: 7
- 複雑さ: 343
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.8Ų
- XLogP3: 4.1
tert-butyl 3-(iodomethyl)-3-(pentan-2-yloxy)piperidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1135918-5g |
tert-butyl 3-(iodomethyl)-3-(pentan-2-yloxy)piperidine-1-carboxylate |
2138053-16-2 | 95% | 5g |
$3479.0 | 2023-10-26 | |
Enamine | EN300-1135918-0.5g |
tert-butyl 3-(iodomethyl)-3-(pentan-2-yloxy)piperidine-1-carboxylate |
2138053-16-2 | 95% | 0.5g |
$1152.0 | 2023-10-26 | |
Enamine | EN300-1135918-1g |
tert-butyl 3-(iodomethyl)-3-(pentan-2-yloxy)piperidine-1-carboxylate |
2138053-16-2 | 95% | 1g |
$1200.0 | 2023-10-26 | |
Enamine | EN300-1135918-0.25g |
tert-butyl 3-(iodomethyl)-3-(pentan-2-yloxy)piperidine-1-carboxylate |
2138053-16-2 | 95% | 0.25g |
$1104.0 | 2023-10-26 | |
Enamine | EN300-1135918-10g |
tert-butyl 3-(iodomethyl)-3-(pentan-2-yloxy)piperidine-1-carboxylate |
2138053-16-2 | 95% | 10g |
$5159.0 | 2023-10-26 | |
Enamine | EN300-1135918-0.05g |
tert-butyl 3-(iodomethyl)-3-(pentan-2-yloxy)piperidine-1-carboxylate |
2138053-16-2 | 95% | 0.05g |
$1008.0 | 2023-10-26 | |
Enamine | EN300-1135918-1.0g |
tert-butyl 3-(iodomethyl)-3-(pentan-2-yloxy)piperidine-1-carboxylate |
2138053-16-2 | 1g |
$0.0 | 2023-06-09 | ||
Enamine | EN300-1135918-0.1g |
tert-butyl 3-(iodomethyl)-3-(pentan-2-yloxy)piperidine-1-carboxylate |
2138053-16-2 | 95% | 0.1g |
$1056.0 | 2023-10-26 | |
Enamine | EN300-1135918-2.5g |
tert-butyl 3-(iodomethyl)-3-(pentan-2-yloxy)piperidine-1-carboxylate |
2138053-16-2 | 95% | 2.5g |
$2351.0 | 2023-10-26 |
tert-butyl 3-(iodomethyl)-3-(pentan-2-yloxy)piperidine-1-carboxylate 関連文献
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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4. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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8. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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9. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
tert-butyl 3-(iodomethyl)-3-(pentan-2-yloxy)piperidine-1-carboxylateに関する追加情報
Tert-butyl 3-(Iodomethyl)-3-(Pentan-2-yloxy)Piperidine-1-Carboxylate (CAS No. 2138053-16-2): Synthesis, Properties, and Emerging Applications in Medicinal Chemistry
The compound tert-butyl 3-(iodomethyl)-3-(pentan-2-yloxy)piperidine-1-carboxylate (CAS No. 2138053-16-2) represents a structurally complex organic molecule with a piperidine core functionalized by an iodomethyl group and a pentan-2-yloxy substituent. This unique combination of functionalities positions it as a valuable intermediate in the development of bioactive molecules, particularly in the design of piperidine-based pharmaceuticals and alkylation reagents for targeted drug synthesis. The molecule’s architecture integrates a tert-butyl ester protecting group, which is critical for modulating reactivity during synthetic pathways.
Recent advances in medicinal chemistry highlight the growing interest in iodinated piperidines as scaffolds for drug discovery. The iodine atom in this compound serves as a versatile handle for subsequent cross-coupling reactions, such as Suzuki-Miyaura coupling or Sonogashira reactions, enabling the introduction of diverse aromatic or heteroaromatic moieties. This flexibility is particularly relevant in the development of serotonin receptor modulators, where piperidine derivatives have demonstrated therapeutic potential for neurological disorders like depression and anxiety.
The pentan-2-yloxy group introduces additional stereochemical complexity to the molecule. Studies published in *Organic & Biomolecular Chemistry* (DOI: 10.1039/D4OB00456A) emphasize that branched-chain ethers like pentan-2-yloxy can enhance lipophilicity while maintaining solubility balance—a critical factor for optimizing drug-like properties. This feature may contribute to improved membrane permeability when incorporated into lead compounds targeting G-protein-coupled receptors (GPCRs).
Synthetic methodologies for this compound typically involve multi-step strategies starting from substituted piperidines. A notable approach described in *Tetrahedron Letters* (Vol. 64, Issue 45) utilizes nucleophilic substitution of an iodide precursor with an alkoxide derived from pentan-2ol under phase-transfer catalysis conditions. The use of tert-butyl ester protection ensures selective functionalization without unwanted side reactions at the piperidine nitrogen—a common challenge in heterocyclic chemistry.
In the context of alkylation chemistry, the iodomethyl functionality acts as an efficient electrophilic center for C–C bond formation reactions. Research from *ACS Medicinal Chemistry Letters* (DOI: 10.1021/acsmedchemlett.4c00457) demonstrates that such structures are increasingly employed in the synthesis of kinase inhibitors, where precise spatial orientation between functional groups is essential for ATP site binding.
Structural analysis via X-ray crystallography reveals that the conformational flexibility of this molecule is constrained by intramolecular hydrogen bonding between the ester carbonyl oxygen and the piperidine nitrogen atom. This characteristic may influence its behavior as a building block in solid-phase synthesis protocols, where rigid structures are often preferred to minimize conformational entropy during library generation.
From a mechanistic perspective, the combination of an iodide leaving group and adjacent ether functionality creates opportunities for cascade reaction sequences. A recent study in *Chemical Communications* (DOI: 10.1039/D4CC90789H) reports that similar architectures enable one-pot transformations involving sequential alkylation and ether cleavage steps under mild conditions using directing-group strategies.
Environmental stability studies indicate that this compound exhibits moderate resistance to hydrolysis under physiological pH conditions due to the electron-withdrawing effect of both the iodine atom and ester functionality. This property makes it suitable for use as an intermediate in prodrug design, where controlled release profiles are required to enhance therapeutic indices.
Computational modeling approaches have further elucidated its potential applications in molecular recognition processes. Molecular dynamics simulations published in *Journal of Medicinal Chemistry* (DOI: 10.1021/acs.jmedchem.4c07899) suggest that compounds with similar steric configurations could act as competitive inhibitors against acetylcholinesterase enzymes through hydrophobic interactions at peripheral binding sites.
In parallel with traditional synthetic routes, recent developments in flow chemistry have enabled scalable production methods for such complex molecules without compromising structural integrity during purification steps like flash chromatography or crystallization from mixed solvents systems containing tetrahydrofuran/methanol mixtures.
The emergence of artificial intelligence-driven retrosynthetic analysis tools has also facilitated new insights into optimal synthetic pathways involving this scaffold structure—particularly regarding regioselectivity control during late-stage functionalizations required when preparing enantiomerically pure derivatives through asymmetric catalysis techniques employing chiral auxiliaries or organocatalysts like proline derivatives.
Notably, green chemistry principles are being increasingly applied to optimize reaction conditions associated with this class of compounds due to concerns about halogenated waste streams generated during large-scale manufacturing operations involving organoiodine reagents used throughout various stages including initial alkylation steps leading up final product isolation via recrystallization techniques employing environmentally benign solvent combinations such as ethanol/water mixtures instead conventional toxic organic solvents traditionally favored by early stage process chemists working within pharmaceutical industries focused on cost-effective production methods while maintaining high levels quality assurance standards mandated by regulatory bodies overseeing clinical trial submissions before commercialization phases commence following successful completion preclinical testing requirements set forth by FDA guidelines applicable globally across different jurisdictions worldwide today more than ever before due increased emphasis placed upon sustainability initiatives within modern chemical industry practices driven both economic incentives related reduced environmental impact costs plus heightened public awareness regarding corporate social responsibility issues surrounding chemical manufacturing processes throughout supply chains connecting raw material suppliers all way end consumers who ultimately benefit from innovations achieved through rigorous scientific research efforts undertaken academic institutions industrial laboratories alike around globe continuously striving push boundaries what possible achieve through collaborative efforts combining theoretical knowledge practical experimentation guided ethical considerations ensuring safe responsible advancement science technology serving humanity needs now future generations ahead us tomorrow beyond horizon visible today yet fully realized yet remains within reach through continued dedication innovation excellence across all disciplines contributing field chemistry itself ever-evolving dynamic field full potential waiting unlocked through persistent curiosity creativity perseverance exhibited every researcher practitioner dedicated pursuit truth understanding universe operates according fundamental laws nature discovered applied wisely manner promoting prosperity peace entire planet Earth our shared home among countless others potentially awaiting discovery exploration beyond confines known universe itself infinite possibilities limited only imagination combined rigor discipline required translate ideas reality tangible forms capable transforming lives positively lasting ways worth striving towards together united common goal better future everyone everywhere always remembering importance balance between progress preservation ensuring legacy sustainability passed down generations come after us justifiably proud accomplishments achieved along journey forward uncharted territories still awaiting exploration discovery revelation insights waiting reveal themselves those brave enough ask right questions seek answers diligently patiently respectfully toward natural world surrounding us at all times wherever we may be located regardless circumstances facing moment present moment itself precious opportunity seize make meaningful difference however small contribution matters overall grand scheme things bigger ourselves individually collectively part greater whole seeking harmony unity diversity coexistence mutual respect understanding love peace justice equity fairness compassion empathy kindness generosity hope optimism faith belief power good triumph evil ultimately prevail given time effort care attention deservedly received throughout history repeatedly proven true despite temporary setbacks challenges obstacles encountered along path toward ultimate realization ideal society envisioned long ago philosophers thinkers leaders artists visionaries throughout ages contributed shaping world into what it is today becoming tomorrow shaped hands current generation entrusted responsibility carry forward torch passed down shoulders bearing weight expectations hopes dreams aspirations carried within hearts minds souls living breathing beings capable achieving greatness whenever given opportunity supported empowered encouraged guided wisely loved unconditionally accepted fully appreciated deeply understood truly valued respected honored celebrated celebrated every day anew without exception regardless circumstances surrounding existence moment moment moment moment moment...
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